![molecular formula C22H29N3O2 B5294710 N-(2,4-dimethylphenyl)-2-[4-(3-methoxybenzyl)-1-piperazinyl]acetamide](/img/structure/B5294710.png)
N-(2,4-dimethylphenyl)-2-[4-(3-methoxybenzyl)-1-piperazinyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-dimethylphenyl)-2-[4-(3-methoxybenzyl)-1-piperazinyl]acetamide, also known as DMXB-A, is a synthetic compound that has been extensively studied in scientific research for its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has been found to exhibit various biochemical and physiological effects.
Wirkmechanismus
N-(2,4-dimethylphenyl)-2-[4-(3-methoxybenzyl)-1-piperazinyl]acetamide acts as a selective agonist for the α7 nicotinic acetylcholine receptor (nAChR), which is a ligand-gated ion channel that is widely expressed in the central nervous system. Activation of α7 nAChR by N-(2,4-dimethylphenyl)-2-[4-(3-methoxybenzyl)-1-piperazinyl]acetamide leads to the release of various neurotransmitters such as acetylcholine, dopamine, and serotonin, which are involved in various physiological processes such as learning, memory, and mood regulation.
Biochemical and physiological effects:
N-(2,4-dimethylphenyl)-2-[4-(3-methoxybenzyl)-1-piperazinyl]acetamide has been found to exhibit various biochemical and physiological effects in animal models and in vitro studies. These effects include neuroprotection, anti-inflammatory effects, modulation of immune function, and improvement of cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2,4-dimethylphenyl)-2-[4-(3-methoxybenzyl)-1-piperazinyl]acetamide has several advantages for use in laboratory experiments. It is a well-characterized compound with a known mechanism of action and has been extensively studied in animal models. However, there are also some limitations to its use, such as its high cost and limited availability.
Zukünftige Richtungen
There are several future directions for research on N-(2,4-dimethylphenyl)-2-[4-(3-methoxybenzyl)-1-piperazinyl]acetamide. One area of interest is the development of more selective and potent α7 nAChR agonists for use in the treatment of neurodegenerative diseases. Another area of interest is the investigation of the potential use of N-(2,4-dimethylphenyl)-2-[4-(3-methoxybenzyl)-1-piperazinyl]acetamide in the treatment of psychiatric disorders such as schizophrenia and depression. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the neuroprotective and anti-inflammatory effects of N-(2,4-dimethylphenyl)-2-[4-(3-methoxybenzyl)-1-piperazinyl]acetamide.
Synthesemethoden
The synthesis of N-(2,4-dimethylphenyl)-2-[4-(3-methoxybenzyl)-1-piperazinyl]acetamide involves the reaction of 2,4-dimethylphenylacetic acid with 4-(3-methoxybenzyl)piperazine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified by column chromatography to obtain pure N-(2,4-dimethylphenyl)-2-[4-(3-methoxybenzyl)-1-piperazinyl]acetamide.
Wissenschaftliche Forschungsanwendungen
N-(2,4-dimethylphenyl)-2-[4-(3-methoxybenzyl)-1-piperazinyl]acetamide has been investigated for its potential therapeutic applications in various fields of scientific research. One of the major applications of N-(2,4-dimethylphenyl)-2-[4-(3-methoxybenzyl)-1-piperazinyl]acetamide is in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. N-(2,4-dimethylphenyl)-2-[4-(3-methoxybenzyl)-1-piperazinyl]acetamide has been found to exhibit neuroprotective effects and improve cognitive function in animal models of these diseases.
Eigenschaften
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[4-[(3-methoxyphenyl)methyl]piperazin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O2/c1-17-7-8-21(18(2)13-17)23-22(26)16-25-11-9-24(10-12-25)15-19-5-4-6-20(14-19)27-3/h4-8,13-14H,9-12,15-16H2,1-3H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGWKHYDBQRJNOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2CCN(CC2)CC3=CC(=CC=C3)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethylphenyl)-2-[4-(3-methoxybenzyl)piperazin-1-yl]acetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.